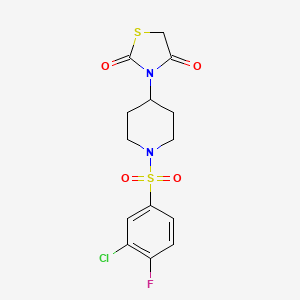

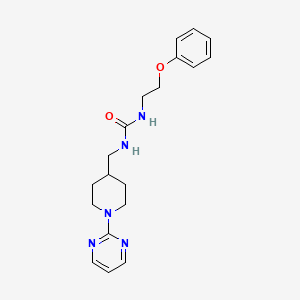

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

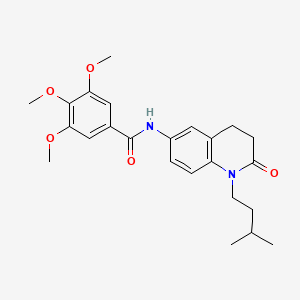

The compound “4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one” is a heterocyclic compound. It has an empirical formula of C10H17N3 . The molecule comprises a piperazine ring attached to a pyrazole ring via an ethyl bridge .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperazine ring attached to a pyrazole ring via an ethyl bridge . The molecule has a molecular weight of 179.26 .Physical and Chemical Properties Analysis

The compound “this compound” is a solid . Its SMILES string is C1CC (CCN1)CCn2cccn2 . The InChI key is PMCPBDFLUJGCTN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

σ1 Receptor Antagonism for Pain Management A new series of pyrazoles, including derivatives similar to 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one, was developed, leading to the identification of a clinical candidate for the treatment of pain due to its σ1 receptor antagonistic properties. This compound displayed outstanding aqueous solubility, high metabolic stability across species, and exhibited antinociceptive properties in mouse models of pain (Díaz et al., 2020).

Catalysis in Synthesis of Pharmaceutically Relevant Compounds Piperazine, a core structure in related compounds, has been employed as an effective catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, highlighting its utility in facilitating reactions for creating a variety of pharmacologically interesting molecules. This process features simple procedures and high yields, emphasizing the versatility of piperazine-based compounds in medicinal chemistry (Yousefi, Goli-Jolodar, & Shirini, 2018).

G Protein-Biased Dopaminergics Discovery Research incorporating pyrazolo[1,5-a]pyridine structures related to this compound has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds are significant for their G protein-biased activation, offering a novel therapeutic approach for conditions like schizophrenia (Möller et al., 2017).

Inhibition of Mycobacterium Tuberculosis Compounds structurally related to this compound have been evaluated for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, presenting a potential avenue for developing new antitubercular agents. These derivatives have demonstrated significant activity in vitro, offering insights into the design of novel therapeutics against tuberculosis (Reddy et al., 2014).

Antibacterial and Biofilm Inhibition Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. Such compounds underscore the therapeutic potential of piperazine derivatives in addressing bacterial infections and biofilm-related problems (Mekky & Sanad, 2020).

Direcciones Futuras

The future directions for “4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one” could involve further exploration of its synthesis, chemical reactions, and potential applications. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , suggesting potential future directions for this compound.

Propiedades

IUPAC Name |

4-(2-pyrazol-1-ylethyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c14-9-8-12(5-3-10-9)6-7-13-4-1-2-11-13/h1-2,4H,3,5-8H2,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHPYNYHWMRFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2452579.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-6-(2-methylpropoxy)pyridine-3-carboxamide hydrochloride](/img/structure/B2452588.png)